

High-performance liquid chromatography (HPLC) method for Oxandrolone analysis

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Compound of Interest

Compound Name: Oxandrolone

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Application Notes and Protocols for the HPLC Analysis of Oxandrolone

This document provides detailed application notes and experimental protocols for the analysis of **Oxandrolone** using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and analysis. The methodologies presented cover both the quantification of **Oxandrolone** in biological matrices for pharmacokinetic studies and the quality control of pharmaceutical formulations.

Introduction

Oxandrolone is a synthetic anabolic steroid utilized for promoting weight gain in various clinical situations.[1] Accurate and robust analytical methods are crucial for determining its concentration in biological fluids and for ensuring the quality of pharmaceutical products. This document details two primary HPLC-based approaches: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalysis and a United States Pharmacopeia (USP) compendial method using HPLC with Ultraviolet (UV) or Refractive Index (RI) detection for pharmaceutical analysis.

Methodologies and Data

The following sections provide an overview of the different analytical methods for **Oxandrolone**, with key quantitative data summarized for ease of comparison.

Method 1: High-Sensitivity Analysis in Biological Matrices by LC-MS/MS

This method is designed for the quantification of **Oxandrolone** in human plasma and urine, offering high sensitivity and selectivity, which is essential for pharmacokinetic and anti-doping studies.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary for LC-MS/MS Methods

Parameter	Human Plasma	Human Urine
Linearity Range	2 - 200 ng/mL	81.63 - 5000 pg/mL [3]
Lower Limit of Quantification (LLOQ)	2 ng/mL	81.63 pg/mL [3]
Sample Volume	0.5 mL [1]	Not Specified
Extraction Method	Liquid-Liquid Extraction (LLE) [1]	Online Solid-Phase Extraction (SPE) [2]
Internal Standard (IS)	Methyltestosterone [1]	Methandienone [4]
Accuracy	Within $\pm 15\%$	93.4 - 109.5% [4]
Precision (RSD%)	< 15%	< 11.0% [4]

Method 2: Pharmaceutical Analysis by HPLC-UV/RI (USP Method)

This approach is detailed in the United States Pharmacopeia for the assay and determination of related compounds in **Oxandrolone** bulk drug and tablet formulations.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary for HPLC-UV/RI Method (Pharmaceuticals)

Parameter	Assay of Bulk Drug[5]	Assay of Tablets[6]	Related Compounds[5]
Detector	UV (210 nm)	Refractive Index (RI)	UV (210 nm)
Analyte Concentration	~3 mg/mL	~0.5 mg/mL	~4 mg/mL
Acceptance Criteria	97.0% - 100.5% (dried basis)	92.0% - 108.0% of labeled amount	Impurity limits specified in monograph
System Suitability	Tailing factor: ≤ 2.0 ; RSD: $\leq 2.0\%$	Tailing factor: ≤ 2.0 ; RSD: $\leq 2.0\%$	Resolution between key compounds ≥ 1.5

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Oxandrolone in Human Plasma

This protocol is adapted from a validated method for the determination of **Oxandrolone** in human plasma.[1][7]

1. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 0.5 mL of human plasma into a clean glass tube.
- Fortify the plasma with an internal standard solution (e.g., Methyltestosterone).
- Add 5 mL of n-butyl chloride to the plasma sample.[1]
- Vortex the tube for approximately 10 seconds.
- Centrifuge the sample at $\sim 2,050 \times g$ for 10 minutes.[8]
- Transfer the upper organic layer to a new glass tube.
- Evaporate the organic solvent to dryness under a stream of air.
- Reconstitute the residue in a solution of 25% methanol and 75% Milli-Q water.[1]

2. Chromatographic Conditions

- HPLC System: Agilent 1100 series or equivalent.[9]
- Column: Luna C18 (30 mm x 2.0 mm, 3 μ m) reversed-phase column.[7]
- Mobile Phase:
 - A: 1 mM ammonium formate buffer (pH 3.5).[7]
 - B: Methanol.[7]
- Gradient: Start with 55% B, increase to 63% B over 14.5 minutes. Then, increase to 95% B at 14.6 minutes and hold for 2.5 minutes.[7]
- Flow Rate: 0.1 mL/min, increasing to 0.2 mL/min during the high organic phase.[7]
- Column Temperature: ~23°C.[7]
- Injection Volume: Not specified.

3. Mass Spectrometric Conditions

- Mass Spectrometer: Thermo-Finnigan TSQ AM or equivalent triple quadrupole mass spectrometer.[9]
- Ionization Mode: Electrospray Ionization (ESI), positive.
- Detection Mode: Selected Reaction Monitoring (SRM).[1]
- SRM Transitions:
 - **Oxandrolone**: m/z 307 \rightarrow 271.[1]
 - Methyltestosterone (IS): m/z 301 \rightarrow 149.[1]

Protocol 2: HPLC-UV Assay of Oxandrolone Bulk Drug Substance (USP)

This protocol is based on the USP monograph for the assay of **Oxandrolone**.^[5]

1. Preparation of Solutions

- Mobile Phase: Prepare a filtered and degassed mixture of water and acetonitrile (50:50).
- Standard Preparation: Accurately weigh a quantity of USP **Oxandrolone** Reference Standard and dissolve in acetonitrile to obtain a solution with a known concentration of about 3 mg/mL.
- Assay Preparation: Accurately weigh a quantity of **Oxandrolone** and dissolve in acetonitrile to obtain a solution with a concentration of about 3 mg/mL.

2. Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: 4.6-mm × 25-cm column containing 5-μm packing L1 (C18).^[5]
- Mobile Phase: Isocratic mixture of water and acetonitrile (50:50).
- Flow Rate: Approximately 0.8 mL per minute.^[5]
- Detection: UV at 210 nm.^[5]
- Injection Volume: Approximately 20 μL.^[5]

3. System Suitability

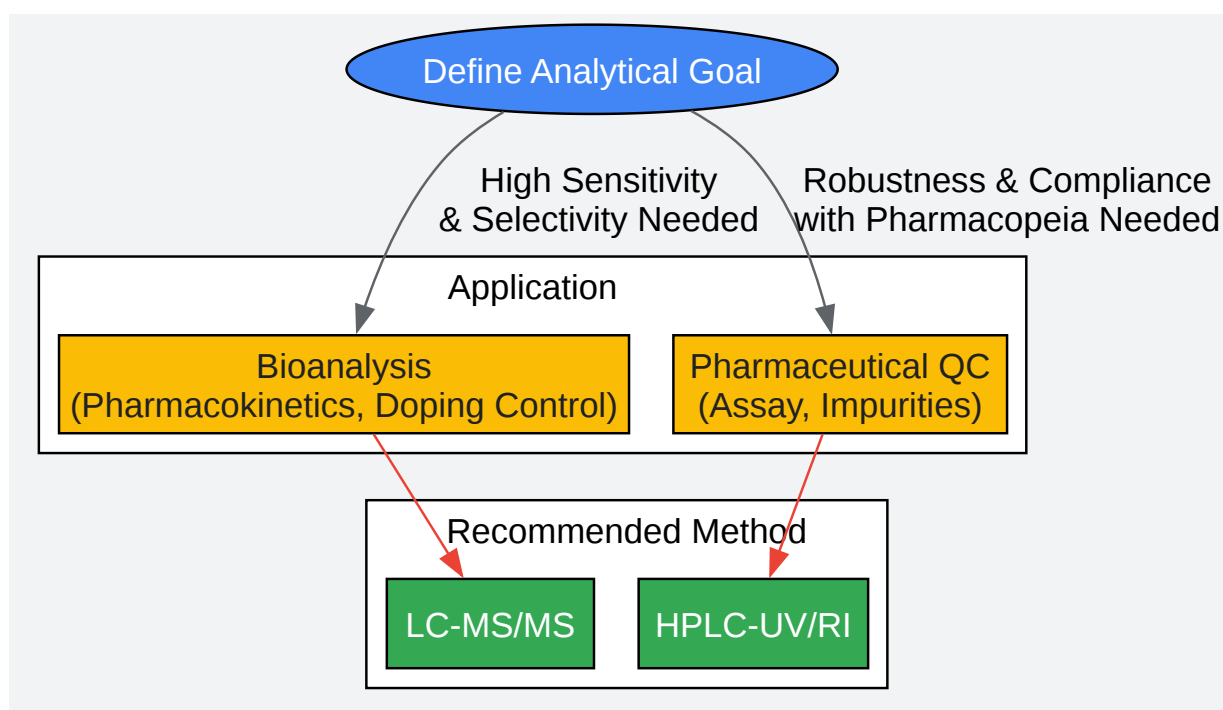
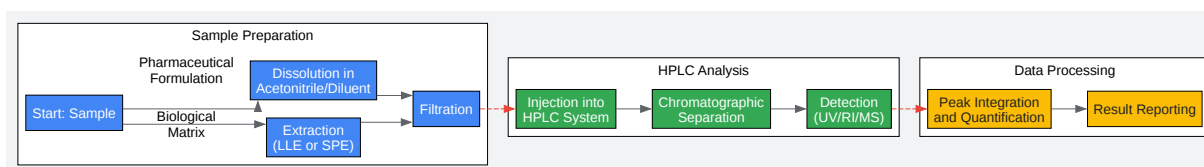
- Inject the Standard preparation and record the peak responses.
- The column efficiency should not be less than 2000 theoretical plates.
- The tailing factor should not be more than 2.0.
- The relative standard deviation for replicate injections should not be more than 2.0%.^[5]

4. Procedure

- Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak responses for **Oxandrolone**.
- Calculate the quantity of **Oxandrolone** in the sample.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of **Oxandrolone**.



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